molecular formula C13H26N2O3 B1396856 Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate CAS No. 864655-25-4

Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate

Cat. No. B1396856
CAS RN: 864655-25-4
M. Wt: 258.36 g/mol
InChI Key: UHHVOWADPHQJKX-UHFFFAOYSA-N
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Description

“Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H26N2O3 . It is a type of 4-aryl piperidine .


Synthesis Analysis

The synthesis of similar piperidone analogs has been described in the literature . A safe, scalable process via a Reformatsky-type reaction of iminium salt followed by Red-Al reduction has been reported .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate” has been analyzed using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The compound has a molecular weight of 258.36 g/mol .


Chemical Reactions Analysis

The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 258.36 g/mol, an XLogP3-AA of 1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 .

Scientific Research Applications

Tuberculosis Treatment Research

This compound has been identified as part of a process that generates proton motive force, which is essential for the survival of Mycobacterium tuberculosis under hypoxic conditions present within infected granulomas .

PROTAC Development

It serves as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation, which is a novel approach in drug discovery and therapeutic interventions .

Organic Synthesis Building Blocks

Piperidine derivatives like this compound are used as building blocks in the synthesis of various organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Enzymatic Kinetic Resolution

The compound’s derivatives have been studied for enzymatic kinetic resolution via lipase-catalyzed transesterification reactions, leading to the production of optically pure enantiomers .

Anticancer Agent Research

Piperidine derivatives are utilized in anticancer research due to their potential as anticancer agents .

Alzheimer’s Disease Therapy

These derivatives are also explored for their use in Alzheimer’s disease therapy due to their pharmacological properties .

Antimicrobial and Antifungal Applications

Their antimicrobial and antifungal properties make them valuable in the development of new antibiotics and treatments for fungal infections .

Analgesic and Anti-inflammatory Research

Piperidine derivatives are investigated for their analgesic and anti-inflammatory effects, which could lead to new pain relief medications .

properties

IUPAC Name

tert-butyl 4-[2-hydroxyethyl(methyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-7-5-11(6-8-15)14(4)9-10-16/h11,16H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHVOWADPHQJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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